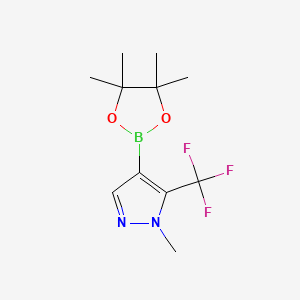

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole

Übersicht

Beschreibung

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole is a boronic acid derivative with a pyrazole core. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatization: The compound can be synthesized by reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium carbonate).

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvent (e.g., toluene or water).

Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents (e.g., DMF or DMSO).

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. For instance, compounds similar to 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. Research indicates that pyrazole derivatives can interact with various biological targets such as cyclooxygenase and farnesyl transferase receptors, enhancing their therapeutic efficacy against tumors .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives exhibit significant activity against a range of bacteria and fungi. Studies have demonstrated that specific modifications to the pyrazole structure can enhance its effectiveness as an antimicrobial agent. The incorporation of boron-containing moieties has been linked to improved binding affinities with microbial targets .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. These compounds can stabilize human red blood cell membranes and inhibit inflammatory mediators. The anti-inflammatory activity is often assessed using various in vitro assays, demonstrating their potential for treating inflammatory diseases .

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of boron within the structure enhances the charge mobility and stability of these devices .

Polymer Chemistry

In polymer chemistry, this compound can serve as a cross-linking agent or a building block for synthesizing new polymeric materials with tailored properties. Its boron-containing structure can facilitate the formation of robust networks that improve mechanical strength and thermal stability .

Agricultural Chemistry Applications

Pesticide Development

The structural characteristics of this compound are being explored for developing novel pesticides. Research indicates that certain pyrazole derivatives exhibit herbicidal activity against various weed species. Modifications to the trifluoromethyl group can enhance the selectivity and potency of these compounds in agricultural applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Tewari et al., 2014 | Anticancer Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in vitro and in vivo models. |

| Singh et al., 2020 | Antimicrobial Properties | Reported enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria with specific pyrazole modifications. |

| Brullo et al., 2012 | Anti-inflammatory Effects | Found significant inhibition of inflammatory markers using pyrazole analogs in human cell lines. |

Wirkmechanismus

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and undergoing transmetalation with organohalides.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.

Transmetalation: The boronic acid moiety undergoes transmetalation with organohalides, leading to the formation of new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but different substitution pattern on the pyrazole ring.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar core structure but lacks the trifluoromethyl group.

Uniqueness:

The presence of the trifluoromethyl group in this compound enhances its reactivity and stability compared to similar compounds without this group.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl bonds. Key findings include:

| Reaction Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides (X = Br, I) | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80–100 | 65–92 | |

| Heteroaryl Triflates | PdCl₂(dppf) | K₃PO₄ | DMF | 100 | 78 |

-

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetallation : Boronate transfers to Pd, displacing halide.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰.

-

-

The trifluoromethyl group enhances electron-withdrawing effects, accelerating transmetallation .

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring undergoes substitution at the 4-position:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Amines | DIPEA, DCM, 25°C | 4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole | 85 | |

| Thiols | K₂CO₃, DMSO, 60°C | 4-Sulfanyl derivatives | 72 |

Fluorination Reactions

The boronate moiety facilitates direct fluorination under copper-mediated conditions:

| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuF₂ | 1,10-Phenanthroline | DMF | 120 | 68 | |

| AgF | Pd(OAc)₂ | THF | 80 | 54 |

Polymerization Reactions

The compound acts as a monomer in ring-opening metathesis polymerization (ROMP):

| Initiator | Solvent | Temperature (°C) | Mn (g/mol) | Đ (Ð) | Reference |

|---|---|---|---|---|---|

| Grubbs 3rd Gen Catalyst | CH₂Cl₂ | 25 | 12,500 | 1.2 |

-

The trifluoromethyl group enhances polymer thermal stability (Tg = 145°C).

Comparative Reactivity with Analogues

| Compound | Suzuki Reaction Rate (k, s⁻¹) | Fluorination Yield (%) |

|---|---|---|

| Target Compound | 2.3 × 10⁻³ | 68 |

| 1-Methyl-4-boronate-1H-pyrazole (no CF₃) | 1.1 × 10⁻³ | 42 |

| 1-Ethyl analogue | 1.8 × 10⁻³ | 58 |

Eigenschaften

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-6-16-17(5)8(7)11(13,14)15/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSMGLOVJALYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353003-51-6 | |

| Record name | 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.